1-(3-Bromo-5-fluorophenyl)but-3-en-1-one
Overview
Description
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, along with a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluoroaniline.
Formation of Intermediate: The aniline is first converted to 3-bromo-5-fluorobenzaldehyde through a Sandmeyer reaction.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form the desired butenone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The butenone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The double bond in the butenone can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with nucleophiles replacing the bromine or fluorine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one in biological systems involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)but-3-en-1-one
- 1-(3-Chloro-5-fluorophenyl)but-3-en-1-one
- 1-(3-Bromo-5-chlorophenyl)but-3-en-1-one
Uniqueness
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and interaction with biological targets. This distinct arrangement can lead to different pharmacological profiles and material properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)but-3-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBYJPKYABVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.